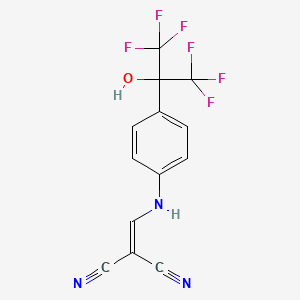
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide” is a chemical compound with the CAS Number: 2287335-43-5 . It has a molecular weight of 337.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10 (12)11 (14)5-9 (7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the web search results.科学研究应用
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
作用机制
Target of Action
The primary target of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, also known as SKF-83566, is the D1-like dopamine receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
SKF-83566 acts as an antagonist at the D1-like dopamine receptor . It binds to the receptor and prevents the binding of dopamine, thereby inhibiting the receptor’s function . Additionally, SKF-83566 can act as a weak competitive antagonist at the vascular 5-HT2 receptor .
Biochemical Pathways
The antagonistic action of SKF-83566 on the D1-like dopamine receptor affects the dopaminergic pathways in the brain. By blocking the activity of these receptors, SKF-83566 can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal signaling .
Result of Action
The antagonistic action of SKF-83566 on the D1-like dopamine receptor can lead to a variety of molecular and cellular effects. For instance, it can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal signaling . This can potentially influence behaviors and physiological functions associated with the dopaminergic system, such as motor control, cognition, and reward.
实验室实验的优点和局限性
One advantage of using 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide in lab experiments is its well-established synthesis method, which allows for the production of high yields of the compound with good purity. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, the compound has not been extensively studied for its safety and toxicity profiles.
未来方向
There are several future directions for research on 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. One area of focus could be to further elucidate its mechanism of action, which would help to optimize its therapeutic potential. Another direction could be to investigate its safety and toxicity profiles, which would be important for its potential use in humans. Additionally, the compound could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder.
合成方法
The synthesis of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline-2-one with methylamine and formaldehyde. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of the compound. The synthesis method has been optimized to obtain high yields of the compound with good purity.
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
属性
IUPAC Name |
8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c1-7-6-13-3-2-8-4-10(12)11(14)5-9(7)8;/h4-5,7,13-14H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFOTLLBCYFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=CC(=C(C=C12)O)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

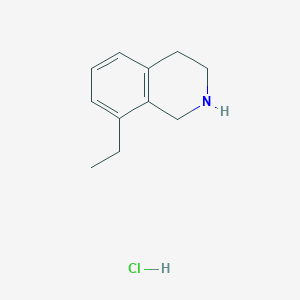
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2950944.png)

![[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2950946.png)
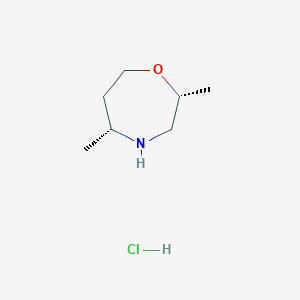
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2950950.png)
![3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B2950952.png)
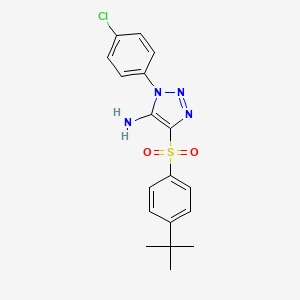
![2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950954.png)
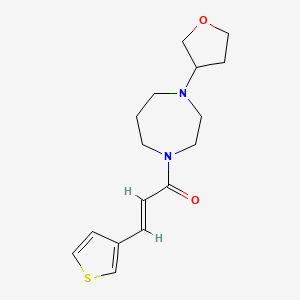
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)
